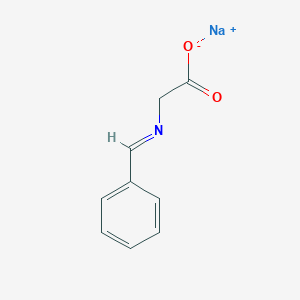
Sodium(E)-2-(benzylideneamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium(E)-2-(benzylideneamino)acetate is an organic compound that features a benzylideneamino group attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium(E)-2-(benzylideneamino)acetate typically involves the condensation reaction between benzaldehyde and glycine, followed by neutralization with sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylideneamino group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde and glycine derivatives.
Reduction: Benzylamine and sodium acetate.
Substitution: Benzylidene derivatives with various substituents.
科学的研究の応用
Sodium(E)-2-(benzylideneamino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Sodium(E)-2-(benzylideneamino)acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function and leading to various biochemical effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.
類似化合物との比較
Sodium acetate: A simple acetate salt used in various industrial applications.
Benzylideneamino derivatives: Compounds with similar structures but different substituents on the benzylidene group.
Uniqueness: Sodium(E)-2-(benzylideneamino)acetate stands out due to its unique combination of the benzylideneamino group and the acetate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C9H8NNaO2 |
|---|---|
分子量 |
185.15 g/mol |
IUPAC名 |
sodium;2-(benzylideneamino)acetate |
InChI |
InChI=1S/C9H9NO2.Na/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-6H,7H2,(H,11,12);/q;+1/p-1 |
InChIキー |
HWHXWPYAXSGHQL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C=NCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
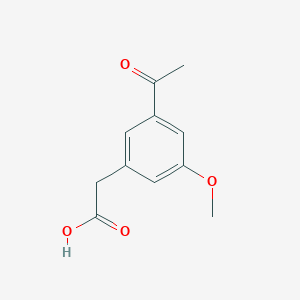

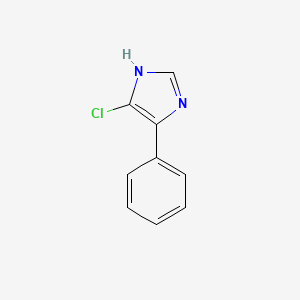

![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)
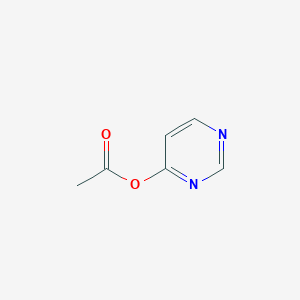

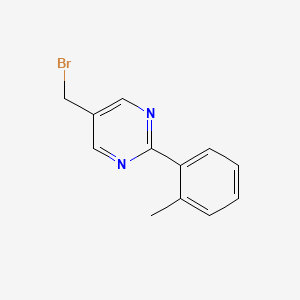
![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)

